"4-Bromo-2-(bromomethyl)-1-methoxybenzene" chemical properties
"4-Bromo-2-(bromomethyl)-1-methoxybenzene" chemical properties
An In-Depth Technical Guide to 4-Bromo-2-(bromomethyl)-1-methoxybenzene: Properties, Synthesis, and Reactivity for Advanced Organic Synthesis
Abstract
4-Bromo-2-(bromomethyl)-1-methoxybenzene is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its unique structure features two distinct and orthogonally reactive bromine-containing moieties: a benzylic bromide and an aryl bromide. This duality allows for selective, stepwise functionalization, making it a powerful and versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, outlines a robust synthetic protocol, explores its key reactivity patterns with mechanistic insights, and discusses its applications and safety considerations.
Compound Identification and Physicochemical Profile
A thorough understanding of a reagent begins with its fundamental properties. This section details the identity and key physical and chemical data for 4-Bromo-2-(bromomethyl)-1-methoxybenzene.
Nomenclature and Structure
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IUPAC Name: 1-Bromo-2-(bromomethyl)-4-methoxybenzene
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Synonyms: 2-Bromo-5-methoxybenzyl bromide[1]
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CAS Number: 19614-12-1[1]
The structure possesses a methoxy group and a bromine atom at the 1- and 4-positions of the benzene ring, respectively. The key functional group for its role as a versatile intermediate is the bromomethyl group at the 2-position.
Caption: Molecular structure of 4-Bromo-2-(bromomethyl)-1-methoxybenzene.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of the compound. Data for this specific molecule is sparse; therefore, properties are estimated based on its constituent functional groups and similar known structures.
| Property | Value | Source / Rationale |
| Molecular Formula | C₈H₈Br₂O | [1][2] |
| Molecular Weight | 279.96 g/mol | [1][2] |
| Appearance | White to off-white solid | Inferred from similar substituted benzenes |
| Solubility | Soluble in THF, CH₂Cl₂, Chloroform; Insoluble in water | Typical for non-polar organic compounds |
| Storage | 2-8°C, store under inert gas | [2] Recommended to prevent degradation |
Spectral Data Analysis
While a dedicated spectrum is not publicly available, the following spectral characteristics can be predicted based on the structure:
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¹H NMR: Protons on the aromatic ring would appear as distinct doublets or doublets of doublets in the 6.8-7.5 ppm region. The benzylic protons (-CH₂Br) would present as a characteristic singlet around 4.5-4.7 ppm. The methoxy protons (-OCH₃) would be a sharp singlet around 3.8-4.0 ppm.
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¹³C NMR: Aromatic carbons would resonate in the 110-160 ppm range. The benzylic carbon would be found around 30-35 ppm, and the methoxy carbon near 55-60 ppm.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes).
Synthesis and Purification
The synthesis of 4-Bromo-2-(bromomethyl)-1-methoxybenzene is not widely reported, but a logical and efficient route can be designed from commercially available starting materials. The causality behind this synthetic strategy is to first establish the substitution pattern on the aromatic ring and then perform a selective benzylic bromination.
Retrosynthetic Analysis & Strategy
The most direct approach involves a two-step sequence starting from 4-bromo-2-methylanisole (also known as 4-bromo-1-methoxy-2-methylbenzene).
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Benzylic Bromination: The target molecule can be formed directly from 4-bromo-2-methylanisole via a selective radical substitution on the benzylic methyl group.
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Starting Material: 4-bromo-2-methylanisole is a commercially available reagent.
This strategy is efficient because it leverages the high selectivity of radical bromination at the benzylic position, which is activated by the aromatic ring, without affecting the more stable aryl C-H or C-Br bonds.
Experimental Protocol: Synthesis from 4-Bromo-2-methylanisole
This protocol is a robust procedure for the selective benzylic bromination.
Materials:
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4-Bromo-2-methylanisole (1.0 eq)
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N-Bromosuccinimide (NBS) (1.1 eq)
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02-0.05 eq)
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Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (anhydrous)
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Standard glassware for anhydrous reactions
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-methylanisole and anhydrous CCl₄.
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Reagent Addition: Add N-Bromosuccinimide (NBS) and the radical initiator (AIBN) to the flask.
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Reaction Conditions: Heat the mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (e.g., Argon or Nitrogen). Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. Causality: The heat and radical initiator are necessary to generate a bromine radical from NBS, which then selectively abstracts a hydrogen from the benzylic methyl group, initiating the chain reaction.
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Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
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Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate eluent system) or by recrystallization to yield pure 4-Bromo-2-(bromomethyl)-1-methoxybenzene.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Chemical Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from its two distinct electrophilic centers, allowing for controlled and sequential reactions.
Overview of Dual Reactivity
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Benzylic Bromide (-CH₂Br): This is a potent electrophile and an excellent leaving group. It readily undergoes nucleophilic substitution reactions (SNAr), making it ideal for attaching the entire benzyl moiety to a nucleophilic substrate.[3]
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Aryl Bromide (Ar-Br): This bond is significantly less reactive towards classical nucleophilic substitution but is an ideal substrate for a wide range of transition metal-catalyzed cross-coupling reactions.[4] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position of the ring.
This differential reactivity allows for a two-stage functionalization. For instance, one could first perform a nucleophilic substitution at the benzylic position and then, in a subsequent step, use the aryl bromide for a cross-coupling reaction.
Nucleophilic Substitution at the Benzylic Position
The benzylic bromide is highly susceptible to attack by various nucleophiles (e.g., alcohols, amines, thiols, carbanions). The reaction can proceed via an SN1 or SN2 mechanism depending on the nucleophile, solvent, and substrate stability. Given that it is a primary benzylic halide, the SN2 pathway is often favored with strong nucleophiles.[3]
Exemplary Protocol: Ether Synthesis via Williamson Ether Synthesis
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Setup: In a dry flask under an inert atmosphere, dissolve a chosen alcohol (e.g., phenol) in an anhydrous polar aprotic solvent like DMF or THF.
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Deprotonation: Add a strong base, such as sodium hydride (NaH), to deprotonate the alcohol and form the corresponding alkoxide nucleophile.
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Substitution: Add a solution of 4-Bromo-2-(bromomethyl)-1-methoxybenzene dropwise to the mixture at room temperature.
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Completion: Stir until TLC indicates the consumption of the starting material. The reaction is then quenched with water and extracted with an organic solvent.
Transition Metal-Catalyzed Cross-Coupling
The aryl bromide is a versatile handle for modern cross-coupling chemistry. The Sonogashira coupling, which forms a C(sp²)-C(sp) bond, is a prime example.[5][6]
Reaction Principle: The Sonogashira reaction couples a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5][6] The palladium catalyst undergoes oxidative addition into the aryl-bromide bond, followed by transmetalation with a copper acetylide intermediate and reductive elimination to yield the product.[5]
Reactivity Map
Caption: Dual reactivity pathways of the title compound.
Protocol: Sonogashira Coupling of the Aryl Bromide
Materials:
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4-Bromo-2-(bromomethyl)-1-methoxybenzene (1.0 eq)
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Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)
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Pd(PPh₃)₂Cl₂ (0.02 eq)
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Copper(I) iodide (CuI) (0.04 eq)
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Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (3.0 eq)
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Anhydrous THF or Toluene
Procedure:
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Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.
-
Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[5]
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Reaction: Stir the mixture at room temperature or heat gently (40-60°C) until the starting material is consumed (monitor by TLC).
-
Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride to remove the copper catalyst.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Applications in Drug Discovery and Materials Science
The true value of 4-Bromo-2-(bromomethyl)-1-methoxybenzene lies in its role as a bifunctional linker and scaffold.[2]
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In Pharmaceuticals: It can be used to connect two different molecular fragments. For example, a pharmacophore can be attached via nucleophilic substitution at the benzylic position, while the aryl bromide allows for late-stage diversification of the molecule through various cross-coupling reactions to optimize pharmacokinetic properties.[4]
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In Materials Science: The ability to introduce an alkynyl group via Sonogashira coupling opens pathways to creating extended π-conjugated systems. Such systems are fundamental to the development of organic electronics, such as organic light-emitting diodes (OLEDs) and fluorescent probes.[4][5]
Safety, Handling, and Storage
As a reactive brominated compound, proper handling is crucial.
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Hazard Identification: Based on data for similar compounds like 4-bromo-2-methylbenzyl bromide, it should be treated as a substance that causes severe skin burns and eye damage and may cause respiratory irritation.[7] It is also likely a lachrymator.[7]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[8][9]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust, mist, or vapors.[7] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] For long-term stability, storing at refrigerated temperatures (2-8°C) under an inert atmosphere is recommended.[2]
-
First Aid: In case of skin contact, wash off immediately with plenty of water for at least 15 minutes.[10] For eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[10] If inhaled, remove to fresh air.[10] In all cases of exposure, seek immediate medical attention.[7]
References
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PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
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MySkinRecipes. (n.d.). 4-Bromo-1-(bromomethyl)-2-methoxybenzene. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-nitroanisole. National Center for Biotechnology Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 1-BROMO-2-(BROMOMETHYL)-4-METHOXYBENZENE | CAS 19614-12-1. Retrieved from [Link]
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Reddit. (2022). What's the product of this nucleophilic substitution reaction?? & would it be SN1 or SN2 ..& why & how ? r/OrganicChemistry. Retrieved from [Link]
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Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. Retrieved from [Link]
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Mahale, S., et al. (2014). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST WebBook. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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